![molecular formula C9H7N3 B14680861 7H-Imidazo[1,5,4-DE]quinoxaline CAS No. 36726-38-2](/img/structure/B14680861.png)
7H-Imidazo[1,5,4-DE]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7H-Imidazo[1,5,4-DE]quinoxaline is a heterocyclic compound that belongs to the class of imidazoquinoxalines These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Imidazo[1,5,4-DE]quinoxaline typically involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole. This reaction is catalyzed by phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and is induced by visible light . Another method involves the use of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a base medium, which undergoes intramolecular cyclization through aromatic nucleophilic substitution of halogen and subsequent autooxidation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, with appropriate optimization of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
7H-Imidazo[1,5,4-DE]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Aromatic nucleophilic substitution reactions are common, especially involving halogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenated derivatives react with nucleophiles like amines and thiols under basic conditions.
Major Products
Wissenschaftliche Forschungsanwendungen
7H-Imidazo[1,5,4-DE]quinoxaline and its derivatives have been extensively studied for their biological activities. They exhibit a wide range of pharmacological properties, including:
Anticancer Activity: Effective against melanoma, T-lymphoma, myeloid leukemia, and colon cancer.
Neuroprotective Effects: Potential for treating neurodegenerative diseases such as Parkinson’s disease.
Antimicrobial Properties: Active against various bacterial and fungal pathogens.
Enzyme Inhibition: Inhibitors of phosphodiesterases and kinases, which are important in signal transduction pathways.
Wirkmechanismus
The mechanism of action of 7H-Imidazo[1,5,4-DE]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to the inhibition of key enzymes involved in cell proliferation and survival, such as phosphodiesterases and kinases . The compound also interacts with adenosine and benzodiazepine receptors, contributing to its neuroprotective and anticonvulsant effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]quinoxaline: Shares a similar fused ring system but differs in the position of the nitrogen atoms.
Pyrrolo[1,2-a]quinoxaline: Contains a pyrrole ring instead of an imidazole ring.
Thiazolo[3,4-a]quinoxaline: Features a thiazole ring fused to the quinoxaline moiety.
Uniqueness
7H-Imidazo[1,5,4-DE]quinoxaline is unique due to its specific ring fusion pattern, which imparts distinct chemical and biological properties. Its ability to interact with a wide range of biological targets makes it a versatile compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
36726-38-2 |
|---|---|
Molekularformel |
C9H7N3 |
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,8,10-pentaene |
InChI |
InChI=1S/C9H7N3/c1-2-7-9-8(3-1)11-6-12(9)5-4-10-7/h1,3-6H,2H2 |
InChI-Schlüssel |
XJJFKOQNJPJYTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC2=C3C1=NC=CN3C=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



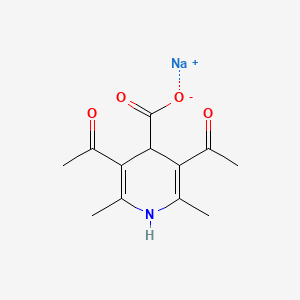

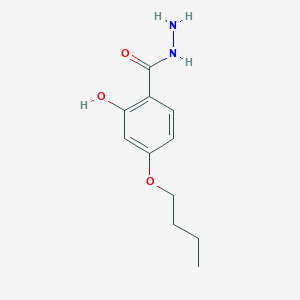
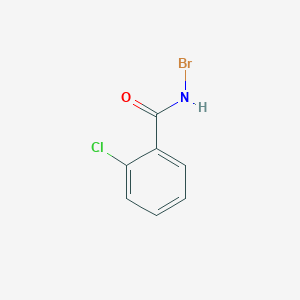
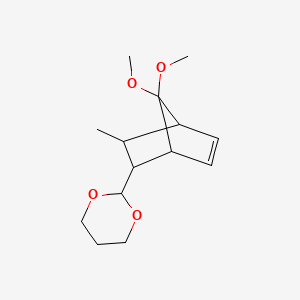
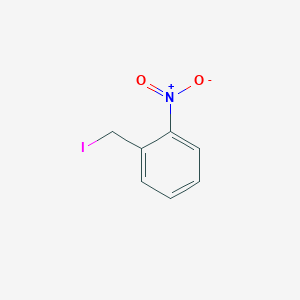

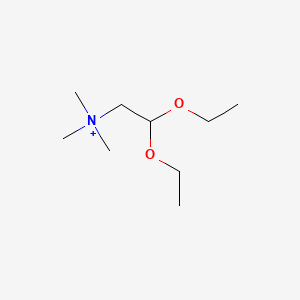
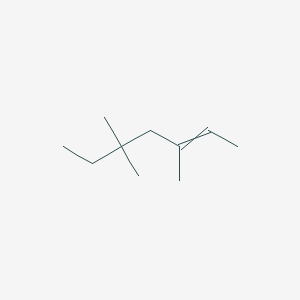
![1-Bromo-4-[(4-bromophenyl)tellanyl]benzene](/img/structure/B14680848.png)
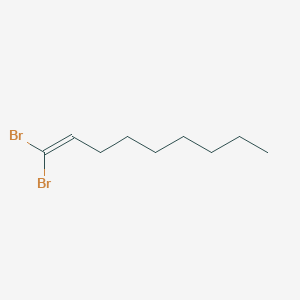
![[(2R,3S,5S)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate;[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5S)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B14680857.png)

